P2X3 Receptor Antagonism: Flupranone Exhibits Distinct Purinergic Activity Not Reported for Close Analogs
Flupranone demonstrates antagonist activity at the recombinant rat P2X3 purinoceptor, a key target in pain and sensory signaling pathways, with an EC50 of 80 nM in an electrophysiological assay [1]. This activity is distinct and not a reported feature of the clinically established butyrophenone antipsychotics Haloperidol or Spiperone, nor of the prototypical capsaicin analog Capsaicin itself, which acts primarily as a TRPV1 agonist. This unique target engagement profile differentiates Flupranone from its closest structural and functional analogs.
| Evidence Dimension | P2X3 receptor antagonism (functional assay) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Haloperidol, Spiperone, Capsaicin (no reported activity) |
| Quantified Difference | Unique activity profile |
| Conditions | Antagonist activity against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes, tested at 10 µM |
Why This Matters
This evidence identifies a specific, quantifiable molecular target interaction for Flupranone that is absent in its closest analogs, providing a clear scientific rationale for its selection in pain and inflammation-related research.
- [1] BindingDB. Affinity Data for Flupranone at P2X3 Purinoceptor (Assay ID: ChEMBL_147403). View Source
